5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVCVDCKGHSFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-62-3 | |
| Record name | 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of bromine and trifluoromethyl groups onto a benzimidazole scaffold. One common method is the bromination of 6-(trifluoromethyl)-1H-benzo[d]imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or alkenes in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variants
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS: 175135-14-5)
- Structural Difference : Bromine at position 4 instead of 3.
- Synthesis : Prepared via halogenation and trifluoromethylation reactions under conditions similar to those for the target compound .
- Applications : Positional isomerism significantly alters electronic properties, impacting reactivity in Suzuki-Miyaura couplings .
5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS: 1008360-84-6)
- Structural Difference : Fluorine replaces the trifluoromethyl group at position 5.
- Physical Properties : Lower molecular weight (MW = 229.03 g/mol) compared to the trifluoromethyl analog (MW = 279.05 g/mol). Fluorine’s smaller size reduces steric hindrance but provides weaker electron-withdrawing effects .
Substituted Trifluoromethyl Benzimidazoles
2-(Trifluoromethyl)-1H-benzo[d]imidazole
- Structural Difference : Trifluoromethyl group at position 2 instead of 6.
- Physical Properties : Melting point = 209–211°C, lower than the target compound (data inferred from analogs in ).
- Spectral Data : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.81–7.17 ppm, distinct from the target compound due to substituent positioning .
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
Multi-Substituted Benzimidazoles
5-Chloro-6-fluoro-2-(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole (5p)
- Structural Features : Dual halogenation (Cl at 5, F at 6) and a methoxyphenyl-imidazopyridine substituent.
- Physical Properties : Melting point = 224–226°C, comparable to the target compound due to similar halogenated bulk .
- Synthesis : Prepared via Method D (condensation and cyclization), yielding 70–85% .
6-Methoxy-2-(3-(4-(trifluoromethyl)phenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole
Comparative Data Table
Key Research Findings
Substituent Position Effects : Bromine at position 5 (vs. 4) enhances electrophilicity at the 6-position, facilitating nucleophilic substitutions .
Trifluoromethyl vs. Halogens : The -CF₃ group provides stronger electron-withdrawing effects than halogens (F, Cl), lowering HOMO/LUMO gaps in electronic applications .
Thermal Stability : Compounds with dual halogen/trifluoromethyl groups exhibit higher melting points (>220°C) due to increased molecular symmetry and intermolecular interactions .
Biological Activity
5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure featuring both bromine and trifluoromethyl substituents, has garnered attention for its potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFN. The presence of the imidazole ring fused to a benzene ring allows for diverse chemical reactivity, making it an attractive candidate for various synthetic pathways and biological interactions. The amphoteric nature of imidazole contributes to its ability to act as both an acid and a base, which can be exploited in drug design.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. For example, studies have indicated that derivatives of benzimidazole can inhibit specific enzymes associated with cancer proliferation and microbial resistance. Molecular docking studies suggest that this compound binds effectively to proteins implicated in these pathways, enhancing its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC values indicating significant cytotoxicity. For instance, one study reported an IC of approximately 25.72 μM against MCF-7 cells, suggesting effective inhibition of tumor growth in vivo .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate strong efficacy against these pathogens, with some derivatives demonstrating MIC values as low as 0.01 mM against Pseudomonas aeruginosa . Additionally, the compound's structural modifications can enhance its antibacterial properties through improved binding affinity to target proteins.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole | Bromine at position 5; trifluoromethyl at position 2 | Different substitution pattern affects reactivity |
| 5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole | Chlorine instead of bromine | Potentially different biological activity |
| 5-Iodo-6-(trifluoromethyl)-1H-benzo[d]imidazole | Iodine at position 5 | Increased lipophilicity may enhance membrane permeability |
| 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole | Methoxy group at position 6 | Alters electronic properties and solubility |
This table highlights how variations in substitution patterns can significantly influence the biological activity and chemical properties of benzimidazole derivatives.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Cancer Cell Line Studies : In a study involving MCF-7 cells, treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that higher concentrations led to enhanced cell death .
- Animal Models : In vivo experiments demonstrated that administration of the compound significantly reduced tumor size in mice models bearing xenografts derived from human cancer cell lines .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects on bacterial growth, with MIC values supporting its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with appropriate electrophilic reagents. For example:
- Step 1: Bromination and trifluoromethylation of precursor aromatic rings using reagents like N-bromosuccinimide (NBS) or trifluoromethylating agents (e.g., CF₃I).
- Step 2: Cyclization under acidic conditions (e.g., polyphosphoric acid) or catalytic systems (e.g., SiO₂ nanoparticles) to form the benzimidazole core .
- Key Parameters: Reaction temperature (80–120°C), solvent choice (DMF, dioxane), and catalysts (p-TSA, POCl₃) significantly influence yields .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Q. What are the recommended solvents and purification methods for this compound?
Methodological Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use ethanol or methanol for recrystallization .
- Purification:
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine vs. chloro) impact biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Case Study: Replacing bromine with chlorine in analogues (e.g., 4-bromo-5-chloro derivatives) reduces antibacterial potency against S. aureus by 30%, likely due to decreased electronegativity and van der Waals interactions .
- Experimental Design: Synthesize derivatives with systematic substituent variations (e.g., -CF₃, -NO₂, -OCH₃) and test against target enzymes (e.g., MtbFtsZ for tuberculosis) using MIC assays .
Q. What computational strategies are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The trifluoromethyl group shows strong hydrophobic binding to Leu694, while bromine forms halogen bonds with Arg776 .
- DFT Calculations: Optimize geometries at B3LYP/6-31G* level to calculate electrostatic potential maps, revealing nucleophilic regions (imidazole NH) for covalent inhibitor design .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Case Example: Discrepancies in antitumor activity (IC₅₀ = 2.5 μM vs. 8.7 μM) may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis via flow cytometry) .
- Statistical Tools: Apply ANOVA to compare replicate data and identify outliers caused by impurities (e.g., residual solvents affecting cytotoxicity) .
Q. What strategies mitigate tautomerism challenges during spectral analysis?
Methodological Answer:
- Tautomer Identification: Use 2D NMR (¹H-¹³C HSQC) to distinguish between 1H- and 3H-tautomers. For example, 2-(1H-indol-3-ylthio) derivatives exist as tautomeric mixtures, resolved by NOESY correlations .
- Computational Aids: Compare experimental IR spectra (C=N stretches at 1617 cm⁻¹) with DFT-calculated vibrational modes to confirm dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
